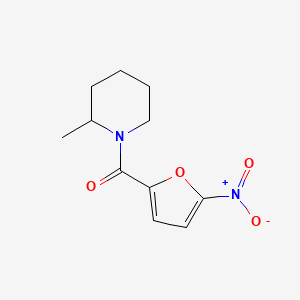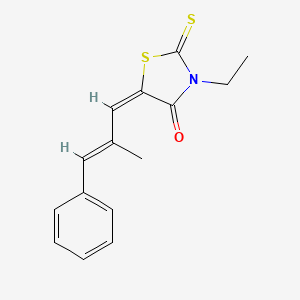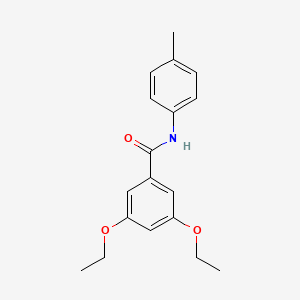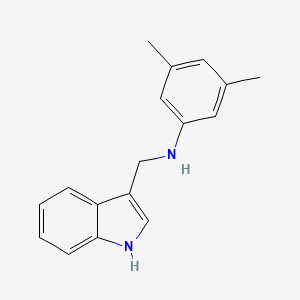
2-methyl-1-(5-nitro-2-furoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-(5-nitro-2-furoyl)piperidine, also known as MNFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that can be obtained through various synthesis methods.
Mécanisme D'action
The mechanism of action of 2-methyl-1-(5-nitro-2-furoyl)piperidine is not fully understood. However, it is believed to exert its effects by interacting with various cellular targets such as enzymes and receptors. 2-methyl-1-(5-nitro-2-furoyl)piperidine has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to interact with certain receptors in the brain, leading to its potential application in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-methyl-1-(5-nitro-2-furoyl)piperidine has been found to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and inhibit the activity of certain enzymes involved in cancer cell growth. In bacteria and fungi, it has been found to disrupt cell membrane integrity, leading to cell death. In insects, it has been found to disrupt the nervous system, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-1-(5-nitro-2-furoyl)piperidine has several advantages for lab experiments. It is a synthetic compound that can be easily obtained through various synthesis methods. It has shown activity against various targets, making it a potential candidate for the development of new drugs and insecticides. However, 2-methyl-1-(5-nitro-2-furoyl)piperidine also has certain limitations for lab experiments. It is a toxic compound that requires careful handling. Its mechanism of action is not fully understood, making it difficult to optimize its activity. Its potential side effects and toxicity also need to be carefully evaluated before its application in humans.
Orientations Futures
There are several future directions for the study of 2-methyl-1-(5-nitro-2-furoyl)piperidine. In medicine, 2-methyl-1-(5-nitro-2-furoyl)piperidine can be further studied for its anticancer and antimicrobial properties. Its potential application in the treatment of neurological disorders can also be explored. In agriculture, 2-methyl-1-(5-nitro-2-furoyl)piperidine can be further studied for its insecticidal properties and its potential application in the development of new insecticides. In material science, 2-methyl-1-(5-nitro-2-furoyl)piperidine can be further studied for its potential application as a building block for the synthesis of new materials.
Conclusion:
In conclusion, 2-methyl-1-(5-nitro-2-furoyl)piperidine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be obtained through various synthesis methods and has shown activity against various targets. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be carefully evaluated before its application in humans. 2-methyl-1-(5-nitro-2-furoyl)piperidine has several future directions for study, and its potential applications in medicine, agriculture, and material science need to be further explored.
Méthodes De Synthèse
2-methyl-1-(5-nitro-2-furoyl)piperidine can be synthesized through the reaction of 2-methylpiperidine and 5-nitro-2-furoyl chloride in the presence of a base. The reaction takes place in an organic solvent and requires careful handling due to the toxicity of the reagents involved. The yield of 2-methyl-1-(5-nitro-2-furoyl)piperidine can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reagents.
Applications De Recherche Scientifique
2-methyl-1-(5-nitro-2-furoyl)piperidine has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-methyl-1-(5-nitro-2-furoyl)piperidine has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-methyl-1-(5-nitro-2-furoyl)piperidine has also been studied for its antimicrobial properties. It has shown activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. In agriculture, 2-methyl-1-(5-nitro-2-furoyl)piperidine has been studied for its insecticidal properties. It has been found to be effective against various insect pests, making it a potential candidate for the development of new insecticides. In material science, 2-methyl-1-(5-nitro-2-furoyl)piperidine has been studied for its potential application as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
(2-methylpiperidin-1-yl)-(5-nitrofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-8-4-2-3-7-12(8)11(14)9-5-6-10(17-9)13(15)16/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEHWENPAZXMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5220967.png)
![ethyl 1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5220973.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5220985.png)
![6-bromo-3-{[2-(2-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-3,8a-dihydro-2H-chromen-2-one](/img/structure/B5220990.png)
![3-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-thiophenesulfonamide](/img/structure/B5221001.png)
![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5221008.png)
![2-{1-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5221014.png)


![3-bromo-4-[3-(butylamino)-2-hydroxypropoxy]-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B5221025.png)


![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-nitrobenzamide](/img/structure/B5221044.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5221052.png)